N-(4-bromophenyl)-2-[5-(3-bromophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetamide
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Overview
Description
N~1~-(4-BROMOPHENYL)-2-[5-(3-BROMOPHENYL)-4,6-DIOXO-4,5,6,6A-TETRAHYDROPYRROLO[3,4-D][1,2,3]TRIAZOL-1(3AH)-YL]ACETAMIDE is a complex organic compound characterized by its unique structure, which includes bromophenyl groups and a tetrahydropyrrolo[3,4-d][1,2,3]triazole core
Preparation Methods
The synthesis of N1-(4-BROMOPHENYL)-2-[5-(3-BROMOPHENYL)-4,6-DIOXO-4,5,6,6A-TETRAHYDROPYRROLO[3,4-D][1,2,3]TRIAZOL-1(3AH)-YL]ACETAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Tetrahydropyrrolo[3,4-d][1,2,3]triazole Core: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of Bromophenyl Groups: Bromination reactions are carried out using brominating agents such as N-bromosuccinimide (NBS) to introduce bromophenyl groups.
Acetylation: The final step involves the acetylation of the intermediate compound to form the desired product.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using automated synthesis equipment and stringent quality control measures.
Chemical Reactions Analysis
N~1~-(4-BROMOPHENYL)-2-[5-(3-BROMOPHENYL)-4,6-DIOXO-4,5,6,6A-TETRAHYDROPYRROLO[3,4-D][1,2,3]TRIAZOL-1(3AH)-YL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO~4~) or chromium trioxide (CrO~3~).
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~).
Substitution: The bromophenyl groups can undergo nucleophilic substitution reactions, where the bromine atoms are replaced by other nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N~1~-(4-BROMOPHENYL)-2-[5-(3-BROMOPHENYL)-4,6-DIOXO-4,5,6,6A-TETRAHYDROPYRROLO[3,4-D][1,2,3]TRIAZOL-1(3AH)-YL]ACETAMIDE has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific biological pathways.
Materials Science: Its unique structure makes it a candidate for use in the development of advanced materials, such as organic semiconductors and polymers.
Biological Research: Researchers investigate its interactions with biological molecules to understand its potential effects and mechanisms of action.
Mechanism of Action
The mechanism of action of N1-(4-BROMOPHENYL)-2-[5-(3-BROMOPHENYL)-4,6-DIOXO-4,5,6,6A-TETRAHYDROPYRROLO[3,4-D][1,2,3]TRIAZOL-1(3AH)-YL]ACETAMIDE involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
N~1~-(4-BROMOPHENYL)-2-[5-(3-BROMOPHENYL)-4,6-DIOXO-4,5,6,6A-TETRAHYDROPYRROLO[3,4-D][1,2,3]TRIAZOL-1(3AH)-YL]ACETAMIDE can be compared with other similar compounds, such as:
N-(4-BROMOPHENYL)-3-FLUOROBENZAMIDE: This compound shares the bromophenyl group but has a different core structure.
5-(4-BROMOPHENYL)ISOXAZOLE-3-PROPIONIC ACID: Another compound with a bromophenyl group, but with an isoxazole core.
The uniqueness of N1-(4-BROMOPHENYL)-2-[5-(3-BROMOPHENYL)-4,6-DIOXO-4,5,6,6A-TETRAHYDROPYRROLO[3,4-D][1,2,3]TRIAZOL-1(3AH)-YL]ACETAMIDE lies in its specific combination of structural features, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C18H13Br2N5O3 |
---|---|
Molecular Weight |
507.1 g/mol |
IUPAC Name |
N-(4-bromophenyl)-2-[5-(3-bromophenyl)-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-d]triazol-3-yl]acetamide |
InChI |
InChI=1S/C18H13Br2N5O3/c19-10-4-6-12(7-5-10)21-14(26)9-24-16-15(22-23-24)17(27)25(18(16)28)13-3-1-2-11(20)8-13/h1-8,15-16H,9H2,(H,21,26) |
InChI Key |
GSNKBBNTKMHZDV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)N2C(=O)C3C(C2=O)N(N=N3)CC(=O)NC4=CC=C(C=C4)Br |
Origin of Product |
United States |
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